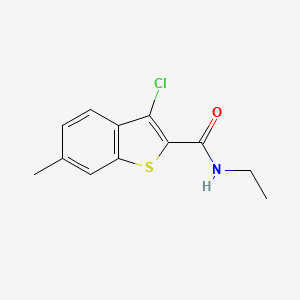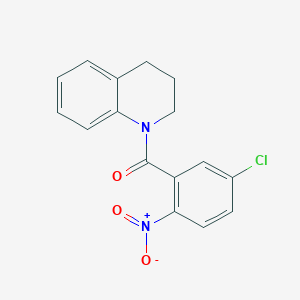![molecular formula C14H19N3O5 B5756955 2-[4-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B5756955.png)
2-[4-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of benzodioxole derivatives It is characterized by the presence of a nitro group attached to a benzodioxole ring, which is further connected to a piperazine ring through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethanol typically involves the following steps:
Nitration: The starting material, 1,3-benzodioxole, undergoes nitration to introduce the nitro group at the 6-position.
Alkylation: The nitro-substituted benzodioxole is then alkylated with a suitable alkylating agent to introduce the methylene bridge.
Piperazine Introduction: The alkylated intermediate is reacted with piperazine to form the desired piperazine derivative.
Ethanol Addition: Finally, the piperazine derivative is reacted with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The ethanol group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Electrophilic Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions on the benzodioxole ring.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Amino Derivative: Reduction of the nitro group yields the corresponding amino derivative.
Substituted Derivatives: Electrophilic substitution reactions yield various substituted benzodioxole derivatives.
Carboxylic Acid: Hydrolysis of the ethanol group yields the corresponding carboxylic acid.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as photoluminescence and conductivity.
Biological Research: It has been used as a probe in biochemical studies to understand the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 2-[4-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The benzodioxole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
類似化合物との比較
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: This compound shares the benzodioxole and nitro group but lacks the piperazine and ethanol groups.
4-Fluoro-2-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline: This compound has a similar benzodioxole structure but differs in the substituents attached to the benzodioxole ring.
Uniqueness: 2-[4-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethanol is unique due to the presence of both the piperazine and ethanol groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-[4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c18-6-5-15-1-3-16(4-2-15)9-11-7-13-14(22-10-21-13)8-12(11)17(19)20/h7-8,18H,1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQTZNYXIGKUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
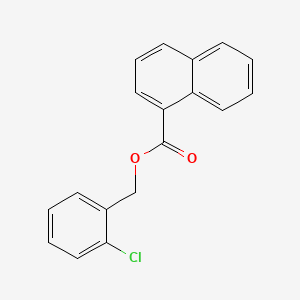
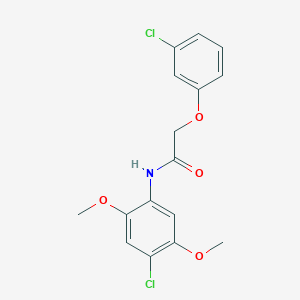
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5756891.png)
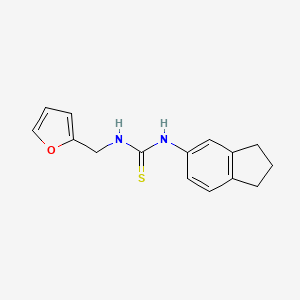
methanethione](/img/structure/B5756903.png)
![N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B5756912.png)
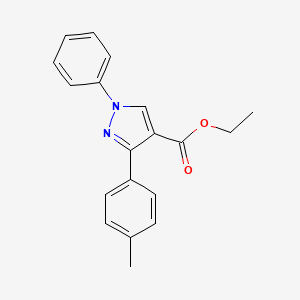
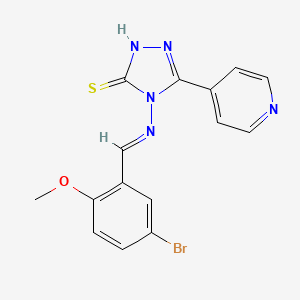
![ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5756929.png)
![3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5756932.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5756952.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5756956.png)
